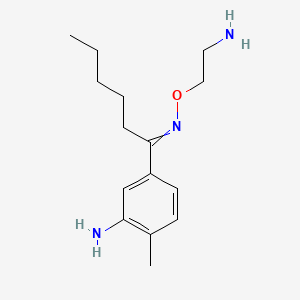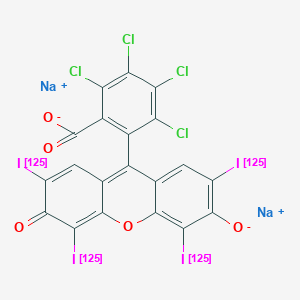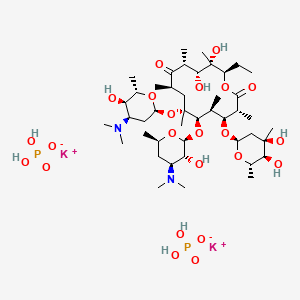
Rose bengal sodium i-125
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rose bengal sodium i-125 is a radiolabeled compound derived from rose bengal, a synthetic dye belonging to the class of organic compounds known as xanthenes. The compound is characterized by its ability to stain damaged cells and tissues, making it useful in various diagnostic and therapeutic applications. The radiolabeling with iodine-125 enhances its utility in medical imaging and research.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of rose bengal sodium i-125 involves the exchange of rose bengal in its mono-sodium salt form with elementary iodine-125 in an organic medium. This process allows for the production of a labeled product with high radiochemical purity. The starting material is purified using adsorption chromatography before the labeling process. The reaction typically achieves a radiochemical yield of over 97% within 30-60 minutes .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of acetate buffer at pH 5 for the exchange reaction, followed by purification using adsorption chromatography to separate the labeled product from inorganic iodide and colored by-products . This method ensures the production of high-purity this compound suitable for medical and research applications.
化学反应分析
Types of Reactions
Rose bengal sodium i-125 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of light, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur under specific conditions, altering the oxidation state of the iodine atom.
Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce reactive oxygen species, while substitution reactions can yield halogenated derivatives of this compound.
科学研究应用
Rose bengal sodium i-125 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of rose bengal sodium i-125 involves its ability to stain and visualize damaged cells and tissues. The compound stains both the nuclei and cell walls of dead or degenerated epithelial cells, as well as the mucus of the precorneal tear film . In medical applications, the radiolabeling with iodine-125 allows for the detection of the compound using imaging techniques, providing valuable diagnostic information.
相似化合物的比较
Similar Compounds
Similar compounds to rose bengal sodium i-125 include:
Fluorescein: Another xanthene dye used for staining and diagnostic purposes.
Eosin: A dye used in histology for staining tissues.
Indocyanine green: A dye used in medical imaging and diagnostics.
Uniqueness
This compound is unique due to its radiolabeling with iodine-125, which enhances its utility in medical imaging and research. This radiolabeling allows for precise detection and localization of the compound in biological systems, making it particularly valuable in diagnostic and therapeutic applications.
属性
分子式 |
C20H2Cl4I4Na2O5 |
|---|---|
分子量 |
1013.6 g/mol |
IUPAC 名称 |
disodium;2-[2,7-bis(125I)(iodanyl)-4,5-diiodo-3-oxido-6-oxoxanthen-9-yl]-3,4,5,6-tetrachlorobenzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25-2,26-2;; |
InChI 键 |
UWBXIFCTIZXXLS-GNOWZSGOSA-L |
手性 SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])[O-])I)I)[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)



![(1R,2S,6R,14R,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859919.png)






